molecular formula C18H19FN2O4S B1521373 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid CAS No. 1054112-12-7

3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid

Cat. No.: B1521373
CAS No.: 1054112-12-7
M. Wt: 378.4 g/mol
InChI Key: UOPUCDMCLMFVPV-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid (CAS 1054112-12-7) is a high-purity synthetic organic compound supplied with a guaranteed purity of 98% and is intended for Research Use Only . This molecule features a benzylpiperazine group linked via a sulfonyl bridge to a fluorinated benzoic acid, a structure that classifies it within the important family of nitrogen and sulfur-containing heterocyclic compounds . Heterocycles like this piperazine derivative are fundamental scaffolds in medicinal chemistry and drug discovery, with over 60% of major pharmaceuticals containing at least one heterocyclic moiety . They are prized for their ability to participate in key interactions with biological targets and for their favorable physicochemical properties, which can enhance solubility and bioavailability in potential drug candidates . Researchers utilize this compound as a versatile building block in the design and synthesis of novel molecules, particularly in the development of enzyme inhibitors. Its structure makes it a valuable intermediate for creating potential ligands for neurological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the management of neurological conditions like Alzheimer's disease . The presence of the benzoic acid moiety allows for further functionalization, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity. Handle with appropriate precautions; this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)sulfonyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-16-7-6-15(18(22)23)12-17(16)26(24,25)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPUCDMCLMFVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Fluorobenzoic Acid Derivatives

The 4-fluorobenzoic acid core can be prepared or activated through esterification or conversion to acid chlorides to facilitate subsequent coupling reactions.

  • Esterification : 4-Fluorobenzoic acid is refluxed with absolute ethanol in the presence of sulfuric acid to form 4-fluorobenzoate esters. The reaction is monitored by thin-layer chromatography (TLC) and followed by solvent extraction to isolate the ester with yields around 80%.

  • Hydrazide Formation : The ester intermediate can be converted to hydrazides by reaction with hydrazine hydrate in ethanol under stirring for 12-15 hours.

These activated intermediates serve as precursors for further functionalization.

Sulfonylation and Coupling with Benzylpiperazine

The critical step in preparing 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid is the formation of the sulfonamide bond between the sulfonylated benzoic acid and the benzylpiperazine moiety.

  • Sulfonyl Chloride Formation : Sulfinic acid intermediates derived from 4-fluorobenzoic acid derivatives are converted to sulfonyl chlorides using halogenating agents such as N-chlorosuccinimide (NCS). NCS is preferred over N-bromosuccinimide (NBS) due to better conversion rates and reduced hydrolysis side reactions.

  • Sulfonamide Formation : The sulfonyl chloride intermediate is reacted with benzylpiperazine under basic conditions to form the sulfonamide linkage. This reaction can be carried out at room temperature or under microwave irradiation to enhance yields and reduce reaction times.

  • Amide Coupling Alternatives : In some synthetic routes, carboxylic acid derivatives are activated using coupling agents such as HBTU or T3P to facilitate amide bond formation with benzylpiperazine or other amines.

Representative Synthetic Procedure

A representative synthetic route adapted from recent literature is summarized below:

Step Reagents & Conditions Description Yield / Notes
1 4-Fluorobenzoic acid, absolute ethanol, H2SO4, reflux 7-8 h Esterification to form 4-fluorobenzoate ester ~80% yield; monitored by TLC
2 Ester, hydrazine hydrate, ethanol, stir 12-15 h Conversion to hydrazide intermediate Formation of solid hydrazide crystals
3 Sulfinic acid intermediate, N-chlorosuccinimide (NCS), dichloromethane, base Conversion to sulfonyl chloride NCS preferred for higher conversion and less hydrolysis
4 Sulfonyl chloride, benzylpiperazine, base (e.g., triethylamine), room temp or microwave Sulfonamide bond formation Efficient coupling with good yields; microwave can accelerate reaction
5 Purification by extraction, recrystallization Isolation of pure this compound High purity confirmed by NMR and TLC

Analytical and Characterization Data

The synthesized compound is typically characterized by:

Research Findings and Optimization Notes

  • The use of NCS in sulfonyl chloride formation improves conversion rates and reduces side-products compared to NBS, enhancing overall yield and purity.
  • Microwave-assisted coupling reactions have been demonstrated to reduce reaction times significantly while maintaining or improving yields.
  • Coupling agents like HBTU and T3P are effective in activating carboxylic acids for amide bond formation, offering alternatives to direct sulfonyl chloride methods.
  • Steric and electronic effects on the benzylpiperazine moiety can influence coupling efficiency and biological activity, suggesting that substituent modifications may require tailored synthetic conditions.

Summary Table of Key Preparation Methods

Preparation Step Method Key Reagents Advantages Limitations
Esterification of 4-fluorobenzoic acid Reflux with ethanol and H2SO4 4-Fluorobenzoic acid, ethanol, H2SO4 High yield, simple setup Requires long reflux time
Hydrazide formation Reaction with hydrazine hydrate Ester, hydrazine hydrate, ethanol Solid product formation, easy isolation Long reaction time
Sulfonyl chloride formation Halogenation with NCS Sulfinic acid intermediate, NCS High conversion, less hydrolysis Requires careful handling of reagents
Sulfonamide coupling Reaction with benzylpiperazine Sulfonyl chloride, benzylpiperazine, base Efficient coupling, microwave acceleration possible Sensitive to moisture
Amide coupling alternative Coupling agents like HBTU or T3P Carboxylic acid, benzylpiperazine, coupling agent Mild conditions, versatile Cost of coupling agents

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The fluorobenzoic acid moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution Reactions: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Sulfides and sulfoxides.

  • Substitution Products: Amides, esters, and thioethers.

Scientific Research Applications

3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

  • Medicine: It is investigated for its pharmacological activities, including its potential use as an anti-inflammatory and analgesic agent.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid with structurally related compounds, emphasizing key functional groups, substituents, and inferred properties.

Structural Analogues with Sulfonyl and Piperazinyl Groups

4'-((Benzoyl(4-chlorophenylhydrazono)methyl)sulfonyl)acetanilide () Structural Features: Contains a sulfonyl group linked to a benzoylhydrazone and a chlorophenyl substituent. The chlorine atom may increase lipophilicity compared to fluorine. Applications: Hydrazones are often explored for antimicrobial or antitumor activity due to their reactive imine bonds .

(4-Benzylpiperazin-1-yl)acetic Acid (3-Allyl-2-hydroxybenzylidene)hydrazine ()

  • Structural Features : Shares the 4-benzylpiperazine moiety but replaces the sulfonyl-benzoic acid with an acetic acid-hydrazine hybrid.
  • Key Differences : The absence of a sulfonyl group reduces hydrogen-bonding capacity, while the allyl and hydroxy groups may enhance solubility or metal coordination.
  • Applications : Likely investigated for coordination chemistry or as a prodrug scaffold .

Fluorinated Benzoic Acid Derivatives

2,3,4,5-Tetrachloro-6-[[[3-[[(Nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzoic Acid () Structural Features: A perfluorinated sulfonyloxy group and tetrachlorinated benzoic acid core. Key Differences: The perfluorobutyl chain drastically increases hydrophobicity and chemical inertness, contrasting with the target compound’s benzylpiperazine group. Applications: Perfluorinated compounds are often used in surfactants or coatings due to their stability .

7-(4-[(4-Benzyl-3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid () Structural Features: A quinoline-carboxylic acid core with dual piperazine rings and fluorophenyl groups. Applications: Likely explored as a broad-spectrum antibiotic due to fluorinated quinoline motifs .

Sulfonylurea Herbicides ()

Sulfosulfuron ({1-[4,6-Dimethoxypyrimidin-2-yl]-3-[2-ethanesulfonyl-imidazo(1,2-a)pyridine-3-yl)sulfonyl]urea})

  • Structural Features : A sulfonylurea bridge with pyrimidine and imidazopyridine groups.
  • Key Differences : The urea linkage and heteroaromatic systems enhance herbicidal activity via acetolactate synthase inhibition, unlike the target compound’s benzoic acid group.
  • Applications : Commercial herbicide targeting grass weeds .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Potential Applications
This compound Benzoic acid 4-Fluoro, 4-benzylpiperazine-sulfonyl ~433.5 g/mol Enzyme inhibition, drug lead
4'-((Benzoyl(4-chlorophenylhydrazono)methyl)sulfonyl)acetanilide Acetanilide Chlorophenylhydrazone, sulfonyl ~500.9 g/mol Antimicrobial agents
Sulfosulfuron Sulfonylurea Pyrimidine, imidazopyridine ~471.5 g/mol Herbicide
Perfluorinated benzoic acid derivatives () Benzoic acid Tetrachloro, perfluoroalkyl-sulfonyl >600 g/mol Surfactants, coatings

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

  • Solubility : The carboxylic acid group may improve aqueous solubility compared to perfluorinated analogs (), but the benzylpiperazine moiety could counteract this by increasing lipophilicity.
  • Synthetic Challenges : Discontinuation () may reflect difficulties in synthesis or purification, possibly due to steric hindrance from the benzylpiperazine-sulfonyl group.

Biological Activity

3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid (CAS: 1054112-12-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, with a molecular weight of 360.43 g/mol. The compound features a sulfonamide linkage, which is often associated with various biological activities.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realm of enzyme inhibition and receptor modulation.

  • Cholinesterase Inhibition : Studies have shown that derivatives of 4-fluorobenzoic acid can act as inhibitors of acetylcholinesterase, an enzyme critical in the regulation of neurotransmission. For instance, compounds derived from 4-fluorobenzoic acid have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, demonstrating comparable IC50 values to established inhibitors like tacrine .
  • Antitumor Activity : The structural features of this compound suggest potential antitumor properties. Similar benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.
  • Receptor Binding : The presence of the piperazine moiety may facilitate interactions with various neurotransmitter receptors, potentially influencing central nervous system activities. Compounds with similar structures have been reported to exhibit affinity for serotonin and dopamine receptors, which could be relevant for neuropsychiatric applications.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : As noted earlier, the inhibition of cholinesterases can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Receptor Modulation : By binding to neurotransmitter receptors, this compound may alter neuronal excitability and neurotransmission dynamics.

Study on Cholinesterase Inhibition

A study published in 2012 synthesized several derivatives based on 4-fluorobenzoic acid and evaluated their cholinesterase inhibition properties using Ellman's spectrophotometric method. Among these compounds, certain derivatives showed promising selectivity and potency against acetylcholinesterase compared to butyrylcholinesterase .

Antitumor Efficacy in Preclinical Models

In a preclinical study focused on benzamide derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity and induced apoptosis in treated cells, suggesting that further development could lead to novel anticancer therapies.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid?

Methodological Answer: The synthesis typically involves sulfonylation of 4-fluorobenzoic acid derivatives with 4-benzylpiperazine. Key steps include:

  • Sulfonylation : React 4-fluorobenzoic acid chloride with 4-benzylpiperazine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
  • Characterization :
    • NMR Spectroscopy : Confirm sulfonamide bond formation (δ 3.2–3.5 ppm for piperazine protons, δ 7.8–8.1 ppm for aromatic fluorobenzoyl) .
    • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 407.12) .
    • HPLC Purity : Use a C18 column with acetonitrile/0.1% formic acid mobile phase (retention time ~8.2 min) .

Q. How can researchers optimize solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary stock), PBS (pH 7.4), and acetate buffer (pH 4.6). Use sonication and heating (37°C) to enhance dissolution .
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC .
    • Light Sensitivity : Store solutions in amber vials and monitor UV-Vis absorbance changes (λmax = 260 nm) .
  • Formulation : For low aqueous solubility, use cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

Methodological Answer:

  • Core Modifications :
    • Replace the 4-fluorobenzoic acid moiety with 3,4-difluoro or trifluoromethyl analogs to enhance lipophilicity and target binding .
    • Vary the benzyl group on piperazine with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Biological Testing :
    • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (fluorometric assays, IC50 determination) .
    • Cellular Assays : Test antiproliferative activity in cancer lines (e.g., MTT assay) with SAR correlation using CoMFA/CoMSIA models .

Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction :
    • Grow crystals via vapor diffusion (ethanol/water, 4°C). Use SHELXT for structure solution and SHELXL for refinement (R-factor < 0.05) .
    • Analyze sulfonamide torsion angles (C-S-N-C) to assess conformational flexibility .
  • Twinning Analysis : For challenging crystals, apply SHELXD to handle pseudo-merohedral twinning .

Q. How can conflicting bioactivity data from different assays be reconciled?

Methodological Answer:

  • Assay Validation :
    • Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays) .
    • Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Data Interpretation :
    • Adjust for assay-specific variables (e.g., DMSO concentration, serum protein interference) .
    • Apply multivariate analysis to identify outliers or confounding factors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid
Reactant of Route 2
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3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid

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